molecular formula C17H12N2O B1264977 PFK-015 CAS No. 4382-63-2

PFK-015

Cat. No.: B1264977
CAS No.: 4382-63-2
M. Wt: 260.29 g/mol
InChI Key: UJJUKZPBUMCSJZ-BQYQJAHWSA-N
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Description

PFK15, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase (PFKFB3). This enzyme plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy for cellular processes. PFK15 has gained attention for its potential as an anticancer agent due to its ability to inhibit glycolysis in cancer cells, thereby reducing their proliferation and survival .

Mechanism of Action

PFK-015, also known as 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, PFK15, or (E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one, is a potent and selective inhibitor of the enzyme PFKFB3 . This compound has been studied for its potential in treating various types of cancer .

Target of Action

This compound primarily targets the enzyme PFKFB3 . PFKFB3 is a key enzyme involved in the glycolytic pathway and is required for tumor growth in animal models . It is a direct transcriptional target of HIF-α and is activated by oncogenic AKT and Ras .

Mode of Action

This compound inhibits the activity of PFKFB3, thereby disrupting the glycolytic pathway that is often upregulated in cancer cells . This inhibition can lead to a decrease in glucose uptake, intracellular ATP, and F26BP, the substrate of PFKFB3 .

Biochemical Pathways

The inhibition of PFKFB3 by this compound affects the glycolytic pathway, a central metabolic pathway in cells . This can lead to a decrease in glucose uptake and ATP production, which are crucial for the growth and proliferation of cancer cells .

Result of Action

The inhibition of PFKFB3 by this compound can lead to a significant reduction in the neoplastic potential of renal cancer cells . It has been shown to inhibit the proliferation of cancer cells and reduce glucose uptake . Moreover, this compound can induce the upregulation of PD-L1 levels, which can inactivate co-cultured T-cells in vitro .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance the efficacy of ESCC by enhancing CD8+ T-cell activity in immunocompetent mouse models such as C57BL/6 and hu-PBMC-NOG .

Preparation Methods

The synthesis of PFK15 involves a multi-step process. The key steps include the formation of the pyridinyl and quinolinyl moieties, followed by their coupling to form the final product. The synthetic route typically involves the following steps :

    Formation of Pyridinyl Moiety: The pyridinyl component is synthesized through a series of reactions starting from commercially available pyridine derivatives.

    Formation of Quinolinyl Moiety: The quinolinyl component is prepared using quinoline derivatives, which undergo various functional group transformations.

    Coupling Reaction: The pyridinyl and quinolinyl moieties are coupled using a condensation reaction to form the final product, PFK15.

Chemical Reactions Analysis

PFK15 undergoes several types of chemical reactions, including:

    Oxidation: PFK15 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert PFK15 into reduced forms, altering its chemical properties.

    Substitution: PFK15 can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: PFK15 serves as a valuable tool for studying glycolysis and metabolic pathways in cells.

    Biology: Researchers use PFK15 to investigate the role of glycolysis in cellular processes, including cell proliferation and apoptosis.

    Medicine: PFK15 has shown promise as an anticancer agent. It inhibits glycolysis in cancer cells, leading to reduced energy production and cell death. .

Comparison with Similar Compounds

PFK15 is unique among glycolysis inhibitors due to its specific targeting of PFKFB3. Similar compounds include:

PFK15 stands out for its potent inhibition of glycolysis and its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUKZPBUMCSJZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-63-2
Record name 4382-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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